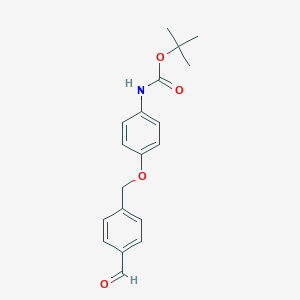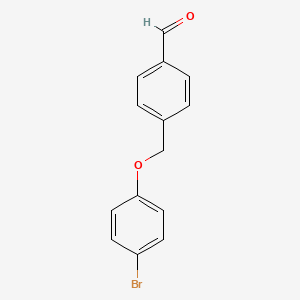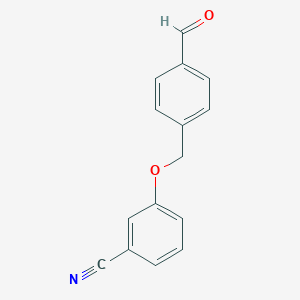
5-Bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline is a complex organic compound characterized by its bromine, fluorine, and aniline groups. This compound is part of the broader class of fluorinated aromatic amines, which are known for their diverse applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline typically involves multiple steps, starting with the bromination of an appropriate aniline derivative. The fluorinated pyrrolidine ring can be introduced through a series of reactions involving fluorinating agents and suitable catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and safety. The use of automated systems and advanced reaction monitoring techniques can help optimize the yield and purity of the final product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Converting the aniline group to a nitro group.
Reduction: Reducing the nitro group back to an amine.
Substitution: Replacing the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents are tin (Sn) and hydrochloric acid (HCl).
Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized aromatic compounds.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The compound's biological applications include its use as a probe in biochemical assays and as a potential therapeutic agent due to its ability to interact with various biological targets.
Medicine: In medicine, 5-Bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline is being explored for its potential antiviral, anticancer, and anti-inflammatory properties.
Industry: In the industry, this compound is used in the manufacture of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
4-Bromo-2-methylaniline
3,3-Difluoropyrrolidine
5-Bromo-2-methylaniline
Uniqueness: 5-Bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline stands out due to its combination of bromine and fluorine atoms, which impart unique chemical and biological properties compared to its similar counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile continue to inspire new research and industrial applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
5-bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2/c1-7-4-10(8(12)5-9(7)15)16-3-2-11(13,14)6-16/h4-5H,2-3,6,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKJXMPDTFYMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)N2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)acetic acid](/img/structure/B8171662.png)









![3-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171737.png)
![1-[(4-Iodophenyl)methyl]azetidine](/img/structure/B8171738.png)

